
2,3-Dimethylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylazetidine is a four-membered nitrogen-containing heterocycle with two methyl groups attached to the second and third carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylazetidine can be achieved through several methods. One common approach involves the intramolecular cyclization of γ-prenylated amines mediated by iodine. This method provides a convenient and highly diastereoselective route to 3,3-dimethylazetidines . Another method involves the reduction of γ-chloro-α-(N-alkylimino)esters using sodium cyanoborohydride in methanol, followed by hydrogenolysis and acidic hydrolysis to yield 3,3-dimethylazetidine-2-carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions: 2,3-Dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and alkylation reactions often use reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various azetidine derivatives with different functional groups.
科学的研究の応用
2,3-Dimethylazetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Dimethylazetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated by its ability to form stable complexes with enzymes or other biological molecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
3,3-Dimethylazetidine: A closely related compound with similar structural properties.
Aziridines: Three-membered nitrogen-containing heterocycles with different reactivity and stability profiles.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with distinct chemical behavior compared to azetidines.
Uniqueness: 2,3-Dimethylazetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound for studying ring strain effects and developing new synthetic methodologies .
特性
分子式 |
C5H11N |
|---|---|
分子量 |
85.15 g/mol |
IUPAC名 |
2,3-dimethylazetidine |
InChI |
InChI=1S/C5H11N/c1-4-3-6-5(4)2/h4-6H,3H2,1-2H3 |
InChIキー |
BMVHDBKYVGUEIX-UHFFFAOYSA-N |
正規SMILES |
CC1CNC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


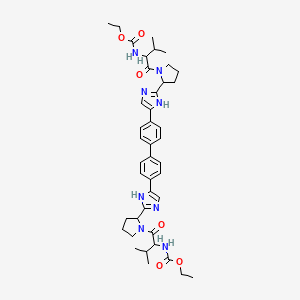
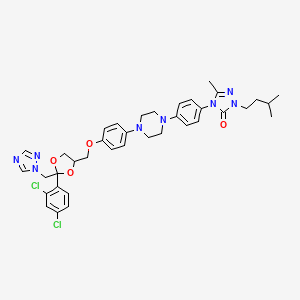

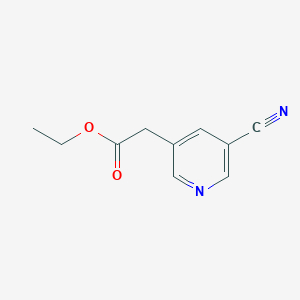

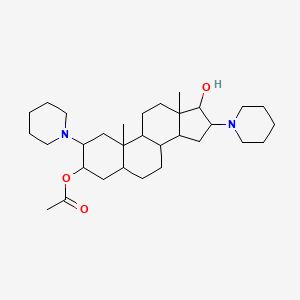
![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
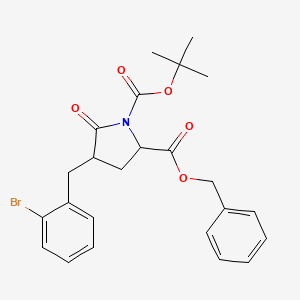

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
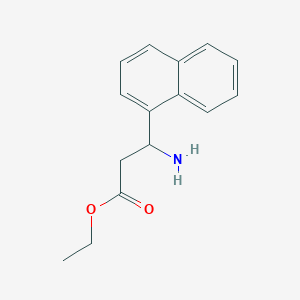
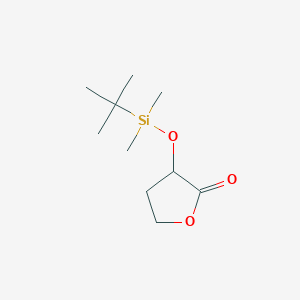
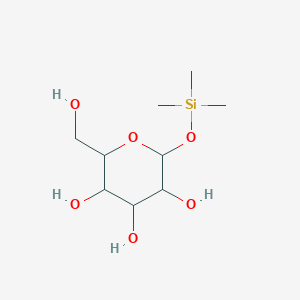
![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)
